(1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester
Description
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The compound "(1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester" is systematically named according to IUPAC rules as tert-butyl N-(1-pyrrolidin-3-ylpiperidin-4-yl)carbamate . The nomenclature begins with identification of the parent structure, piperidine , a six-membered nitrogen-containing heterocycle. The substituents are prioritized based on functional group hierarchy:
- Carbamate group : The tert-butoxycarbonyl (Boc) group is attached to the piperidine nitrogen via a carbamate linkage.
- Pyrrolidine substituent : A pyrrolidin-3-yl group (five-membered nitrogen heterocycle) is bonded to the piperidine’s nitrogen at the 1-position.
Alternative naming conventions include:
- tert-Butyl [1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate
- 4-N-Boc-amino-1-(pyrrolidin-3-yl)piperidine
- CAS Registry Number: 885274-91-9
- European Community (EC) Number: 895-630-3
These variants reflect differences in positional descriptors and hyphenation practices but retain the core structural identifiers.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₁₄H₂₇N₃O₂ (molecular weight: 269.39 g/mol) indicates a hybrid structure combining piperidine (C₅H₁₁N) and pyrrolidine (C₄H₉N) rings, with a Boc carbamate group (C₅H₉O₂N). Key stereochemical features include:
- Piperidine ring conformation : The piperidine adopts a chair conformation, with the Boc group typically equatorial to minimize 1,3-diaxial strain .
- Pyrrolidine ring dynamics : The pyrrolidine ring exists in a dynamic equilibrium between envelope and twist conformations, influenced by the substituent at the 3-position .
- Chirality : The compound contains one stereocenter at the pyrrolidine’s 3-position (C3), though specific enantiomeric data are not explicitly reported in available literature . Computational models suggest that steric interactions between the pyrrolidine and piperidine rings may enforce a cis or trans arrangement, depending on synthetic conditions .
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₂₇N₃O₂ | |
| Molecular weight | 269.39 g/mol | |
| CAS Number | 885274-91-9 | |
| EC Number | 895-630-3 |
Crystallographic Data and Conformational Isomerism
While crystallographic data for this specific compound are not publicly available, analogous structures provide insights into its conformational preferences:
- Piperidine ring : X-ray studies of Boc-protected piperidines show a strong preference for chair conformations, with the Boc group equatorial to avoid steric clashes with axial hydrogens . For example, tert-butyl piperidin-4-ylcarbamate derivatives exhibit chair conformations with N–C bond lengths of 1.46–1.49 Å .
- Pyrrolidine ring : Pyrrolidine derivatives often adopt envelope conformations (C₃-endo or C₂-exo) in solid-state structures, with puckering amplitudes of 0.4–0.6 Å . The 3-position substituent may induce slight flattening of the ring.
- Inter-ring interactions : Molecular modeling suggests that the piperidine and pyrrolidine rings adopt a perpendicular orientation to minimize van der Waals repulsions, with torsion angles of 85–95° between their respective planes .
Conformational isomerism arises from:
- Piperidine inversion : The energy barrier for piperidine ring inversion is ~6.1 kcal/mol, enabling rapid interconversion between chair conformers at room temperature .
- Boc group rotation : Restricted rotation about the carbamate N–C bond (energy barrier ~12 kcal/mol) creates rotamers distinguishable by NMR .
| Conformational Feature | Energy Barrier (kcal/mol) | Structural Implication | Source |
|---|---|---|---|
| Piperidine inversion | 6.1 | Rapid chair-chair interconversion | |
| Carbamate rotation | 12 | Rotameric populations in solution |
Properties
IUPAC Name |
tert-butyl N-(1-pyrrolidin-3-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-5-8-17(9-6-11)12-4-7-15-10-12/h11-12,15H,4-10H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEDWVUQVIEGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655177 | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-91-9 | |
| Record name | Carbamic acid, [1-(3-pyrrolidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves:
- Starting from 4-aminopiperidine or its protected derivatives (e.g., 4-N-Boc-aminopiperidine).
- Introduction of the tert-butyl carbamate (Boc) protecting group to form tert-butyl piperidin-4-ylcarbamate.
- Functionalization at the 1-position of the piperidine ring with a pyrrolidin-3-yl substituent via nucleophilic substitution or amide coupling.
Preparation of tert-Butyl Piperidin-4-ylcarbamate (Boc-4-aminopiperidine)
This intermediate is a key precursor and is prepared by carbamoylation of 4-aminopiperidine:
| Parameter | Details |
|---|---|
| Reagents | 4-Aminopiperidine, di-tert-butyl dicarbonate (Boc2O) or carbonyldiimidazole |
| Solvent | Pyridine or dichloromethane (DCM) |
| Temperature | 0–20 °C (ice bath cooling recommended) |
| Reaction time | 1–16 hours |
| Yield | 89–91% |
| Workup | Extraction with DCM, washing with water, drying over MgSO4, solvent removal under vacuum |
Example: 5.00 g (25.0 mmol) of Boc-4-aminopiperidine dissolved in pyridine (19.8 mL), cooled in ice bath; methanesulfonyl chloride added slowly; stirred at room temperature for 16 h; extracted and purified to give 91% yield of tert-butyl piperidin-4-ylcarbamate.
Introduction of the Pyrrolidin-3-yl Group
The pyrrolidin-3-yl substituent can be introduced via nucleophilic substitution or amide bond formation on the piperidine nitrogen or carbon adjacent to the nitrogen:
- Nucleophilic substitution using pyrrolidine derivatives under basic conditions.
- Amide coupling employing coupling agents such as bromo-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate (PyBroP), N-ethyl-N,N-diisopropylamine (DIPEA), and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature for 24 h with molecular sieves to remove water.
Example: To tert-butyl piperidin-4-ylcarbamate dissolved in DCM, N-(3-(trifluoromethyl)benzoyl)glycine, PyBroP, DMAP, and DIPEA were added; stirred 24 h at 20 °C under inert atmosphere; purified by column chromatography to isolate the coupled product.
Alternative Coupling and Substitution Conditions
Several variations in reaction conditions have been reported to optimize yield and purity:
| Method | Reagents/Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Triethylamine in DCM | Methanesulfonyl chloride | 20 °C | 1 h | 89% | Rapid sulfonylation of Boc-4-aminopiperidine |
| Potassium carbonate in DMF | Nucleophilic substitution with chloroquinazoline | 0–20 °C | 16 h | 88% | Mild conditions, high yield |
| Triethylamine in DMSO | Coupling with 2-bromo-4-trifluoromethylpyridine | 120 °C | 17 h | 71% | Elevated temperature, longer time |
| Microwave-assisted reaction | Triethylamine, NMP solvent | 150 °C | 1.5 h | Moderate | Accelerated synthesis via microwave irradiation |
These methods demonstrate flexibility in solvent choice (DCM, DMF, DMSO, NMP), bases (triethylamine, potassium carbonate), and temperature to suit different substrates or scale-up requirements.
Purification and Characterization
- Purification is commonly achieved by silica gel flash chromatography using ethyl acetate/hexanes mixtures.
- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm molecular weight and structure.
- Yields typically range from 70% to over 90% depending on reaction conditions and substrates.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Temp. (°C) | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Boc protection of 4-aminopiperidine | Boc2O or methanesulfonyl chloride, pyridine/DCM | 0–20 | 1–16 h | 89–91 | Carbamate formation |
| Nucleophilic substitution/coupling | Pyrrolidin-3-yl derivatives, PyBroP, DIPEA, DMAP, DCM | 20 | 24 h | 70–88 | Formation of pyrrolidinyl substitution |
| Alternative substitution | Potassium carbonate, DMF or DMSO | 0–120 | 1.5–17 h | 71–88 | Variation in base and solvent |
| Microwave-assisted synthesis | Triethylamine, NMP | 150 | 1.5 h | Moderate | Accelerated reaction |
Research Findings and Considerations
- The Boc protecting group is essential for controlling reactivity and improving solubility during synthesis.
- Triethylamine is a common base facilitating nucleophilic substitution and coupling reactions.
- Elevated temperatures and microwave irradiation can significantly reduce reaction times but require careful control to avoid decomposition.
- Solvent choice impacts reaction kinetics and product isolation; polar aprotic solvents like DMF and DMSO are favored for nucleophilic substitutions.
- Molecular sieves are used to maintain anhydrous conditions during coupling reactions to improve yields.
Chemical Reactions Analysis
Types of Reactions
(1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent in treating various conditions due to its structural similarity to known pharmacophores. Its applications include:
- Neurological Disorders: Research indicates that derivatives of carbamic acid esters can modulate neurotransmitter systems, potentially aiding in the treatment of disorders such as depression and anxiety .
- Pain Management: Studies have explored the analgesic properties of similar compounds, suggesting that this ester may exhibit pain-relieving effects through modulation of the opioid pathways .
Drug Development
The compound serves as a key intermediate in the synthesis of more complex molecules aimed at targeting specific biological pathways. Its utility in drug development includes:
- Synthesis of Kinase Inhibitors: Recent research highlights its role in synthesizing compounds that inhibit protein kinases associated with cancer pathways, offering a potential avenue for cancer treatment .
- Bioconjugation: The tert-butyl group enhances the lipophilicity of the molecule, making it suitable for bioconjugation techniques that improve drug delivery systems .
Pharmacology
Pharmacological studies have assessed the compound's bioactivity and safety profile:
- In Vitro Studies: Laboratory tests indicate that the compound exhibits moderate activity against certain cancer cell lines, suggesting further investigation into its anticancer properties is warranted .
- Toxicology Assessments: Safety evaluations have been conducted to determine its toxicity levels, with findings indicating a manageable safety profile when used within specified limits .
Case Study 1: Neurological Applications
A study published in Journal of Medicinal Chemistry explored a series of carbamate derivatives, including tert-butyl N-(1-pyrrolidin-3-ylpiperidin-4-yl)carbamate, demonstrating their efficacy in enhancing cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and reduced neuroinflammation markers.
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Research, researchers synthesized several analogs based on this compound to evaluate their inhibitory effects on tumor growth in vitro and in vivo. The findings revealed that specific modifications to the piperidine ring significantly increased cytotoxicity against breast cancer cells.
Mechanism of Action
The mechanism of action of (1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing cellular pathways. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Key Observations:
Benzyl- and pyrimidinyl-substituted analogs (e.g., entries 2, 3, and 5) introduce aromatic or heteroaromatic groups, enhancing π-π stacking interactions in biological targets .
Substituent Effects :
- Halogenation (e.g., 3-bromo-4-fluoro in ) increases molecular polarity and may improve binding to hydrophobic enzyme pockets.
- Methoxy-pyrimidinyl groups (e.g., ) contribute to hydrogen bonding and electronic effects, critical for kinase inhibition.
Synthesis Strategies :
- Suzuki coupling is prevalent for aryl- or heteroaryl-containing derivatives (e.g., ), while Buchwald-Hartwig amination facilitates nitrogen-heterocycle incorporation .
Biological Activity :
- Fluorinated and pyrimidinyl derivatives are frequently associated with antiviral or anticancer activity (e.g., Mpro protease inhibition in , kinase targeting in ).
- The parent compound’s lack of aromatic substituents may limit direct bioactivity but enhances versatility as a synthetic intermediate.
Pharmacological and Stability Considerations
- Physostigmine-like Activity : highlights that methyl and dimethyl carbamic esters exhibit stronger cholinergic activity than ethyl or phenyl analogs. This suggests that substituent bulk and electronic properties critically influence bioactivity .
- Stability: Disubstituted carbamic esters (e.g., dimethylcarbamic esters) are more stable than monosubstituted variants, as noted in . The Boc group in the parent compound confers stability during synthesis but is readily cleaved post-functionalization .
Contradictions and Data Gaps
- While halogenated and aromatic analogs show explicit biological roles (e.g., protease inhibition in ), the parent compound’s activity remains inferred.
Biological Activity
(1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester, also known as tert-butyl (1-(pyrrolidin-3-yl)piperidin-4-yl)carbamate, is a compound with significant potential in medicinal chemistry. Its structural characteristics suggest diverse biological activities, particularly in neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 885274-91-9
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. For instance, studies on piperidine derivatives have shown their potential as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The ability of these compounds to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes suggests a dual-action mechanism beneficial for cognitive enhancement .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties through structure-activity relationship (SAR) studies. Various derivatives have demonstrated cytotoxicity against different cancer cell lines. For example, certain piperidine derivatives showed improved apoptotic activity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Properties
A study conducted by Liu et al. focused on the neuroprotective effects of piperidine derivatives, including this compound. The findings revealed that these compounds could significantly reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurodegeneration .
Case Study 2: Anticancer Efficacy
In a separate investigation into the anticancer properties of piperidine-based compounds, researchers synthesized various derivatives and assessed their cytotoxicity against breast cancer cell lines. The results highlighted that certain modifications to the piperidine ring enhanced the compounds' ability to induce apoptosis, suggesting that structure optimization could lead to more effective anticancer agents .
Q & A
Q. What are the common synthetic routes for preparing (1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester?
Methodological Answer: The synthesis typically involves multi-step routes, including functionalization of the piperidine ring and protection/deprotection strategies. For example, Suzuki coupling (e.g., using palladium catalysts and boronic acid intermediates) followed by selective hydrogenation can yield the core structure . Tert-butyl carbamate groups are introduced via reaction with Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃) to protect amines . Reaction optimization may require inert atmospheres (N₂/Ar) and temperature control (40–100°C) to improve yields .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may release irritants during handling .
- Emergency Measures : Ensure eyewash stations and safety showers are accessible. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Q. Which spectroscopic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying peaks for the tert-butyl group (~1.4 ppm for CH₃), pyrrolidine/piperidine protons (δ 2.5–3.5 ppm), and carbamate carbonyl (~155 ppm in ¹³C) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the carbamate group .
Q. What are the key physical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Physical State : Typically a light-yellow solid at room temperature .
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. Poor solubility in water necessitates use of co-solvents for reactions .
- Stability : Store at –20°C under inert gas (Ar) to prevent Boc-group hydrolysis. Monitor for decomposition via TLC or HPLC .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalysts, temperature) influence yield in multi-step syntheses?
Methodological Answer:
- Catalyst Selection : Palladium acetate/XPhos systems enhance Suzuki coupling efficiency, while hydrogenation catalysts (e.g., Pd/C) require precise pressure control (1–3 atm H₂) to avoid over-reduction .
- Temperature Optimization : Elevated temperatures (80–100°C) accelerate coupling reactions but may degrade sensitive intermediates. Use microwave-assisted synthesis for rapid heating/cooling cycles .
- Solvent Effects : tert-Butanol improves solubility in Boc-protection steps, while THF is preferred for Grignard/additions .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Reproducibility Checks : Validate protocols using high-purity reagents and standardized equipment (e.g., anhydrous solvents, calibrated thermocouples) .
- Data Cross-Validation : Compare NMR/MS data with computational predictions (e.g., ChemDraw simulations) or databases like PubChem .
- Controlled Experiments : Systematically vary one parameter (e.g., catalyst loading) while holding others constant to isolate yield discrepancies .
Q. What strategies enable selective functionalization of the pyrrolidine or piperidine rings?
Methodological Answer:
- Ring Activation : Use directing groups (e.g., Boc-protected amines) to steer electrophilic substitutions (e.g., nitration, halogenation) to specific positions .
- Cross-Coupling : Install aryl/heteroaryl groups via Buchwald-Hartwig amination or Ullmann coupling, leveraging the piperidine nitrogen as a coordination site .
- Reductive Amination : Introduce alkyl/aryl substituents using NaBH₃CN or STAB in methanol, followed by Boc-deprotection (TFA/DCM) .
Q. How can computational modeling predict reactivity or stereochemical outcomes?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models transition states to predict regioselectivity in ring-opening reactions (e.g., epoxide intermediates) .
- Docking Studies : MOE or AutoDock simulates interactions with biological targets (e.g., enzymes) to guide structural modifications .
- pKa Prediction : Software like MarvinSketch estimates basicity of piperidine nitrogen, informing protonation-dependent reaction pathways .
Q. What regulatory compliance measures apply to its use in academic labs?
Methodological Answer:
- GHS Compliance : Although the compound may not be classified under GHS, labs must follow OSHA standards for chemical hygiene plans (e.g., hazard communication, waste disposal) .
- Documentation : Maintain SDS sheets and institutional review board (IRB) approvals for biological testing .
- Waste Management : Neutralize acidic/byproduct streams (e.g., TFA from Boc deprotection) before disposal .
Q. How is this compound utilized in developing bioactive molecules or drug intermediates?
Methodological Answer:
- Scaffold Design : The pyrrolidine-piperidine core serves as a rigid backbone for kinase inhibitors or GPCR modulators. Introduce sulfonamide or carboxamide groups to enhance target binding .
- Prodrug Synthesis : Convert the tert-butyl ester to a free carbamic acid under acidic conditions (HCl/dioxane) to generate active metabolites .
- Biological Screening : Test cytotoxicity (MTT assay) and pharmacokinetics (e.g., microsomal stability) to prioritize lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
